molecular formula C14H20N2O2 B323961 N-(2-BUTANAMIDOPHENYL)BUTANAMIDE

N-(2-BUTANAMIDOPHENYL)BUTANAMIDE

Cat. No.: B323961
M. Wt: 248.32 g/mol
InChI Key: GEMDYKDBNGRQOI-UHFFFAOYSA-N
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Description

N-(2-Butanamidophenyl)butanamide is a bis-amide compound featuring a phenyl ring substituted at the 2-position with a butanamide group, which is further linked to a second butanamide moiety. Its simplicity compared to more complex derivatives may offer advantages in synthesis and metabolic stability, though this could come at the cost of target specificity or potency .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-[2-(butanoylamino)phenyl]butanamide

InChI

InChI=1S/C14H20N2O2/c1-3-7-13(17)15-11-9-5-6-10-12(11)16-14(18)8-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

GEMDYKDBNGRQOI-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)CCC

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,2-phenylenedibutanamide typically involves the reaction of 1,2-phenylenediamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 1,2-phenylenediamine in an appropriate solvent like dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add butanoyl chloride to the mixture while maintaining a low temperature to control the reaction rate.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N,N’-1,2-phenylenedibutanamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N’-1,2-phenylenedibutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles like alkyl halides can replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

N,N’-1,2-phenylenedibutanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies focusing on its possible use as a therapeutic agent.

    Industry: It is utilized in the development of new materials, including polymers and resins, due to its ability to form stable amide linkages.

Mechanism of Action

The mechanism of action of N,N’-1,2-phenylenedibutanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways.

    Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analog: N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide

This compound, disclosed in a 2020 patent as a CTPS1 inhibitor, shares the butanamide core with N-(2-Butanamidophenyl)butanamide but incorporates additional pharmacophores:

  • A 5-chloropyridinyl substituent on the phenyl ring.
  • A pyrimidine ring with a cyclopropanesulfonamido group.
Key Differences and Implications:
Property This compound Patent Compound
Molecular Weight ~250-300 g/mol (estimated) ~500-550 g/mol (calculated)
Functional Groups Dual butanamide Butanamide, sulfonamide, chloropyridine, pyrimidine
Biological Target Not well-characterized Human CTPS1 (cytidine triphosphate synthetase 1)
Therapeutic Use Undefined Proliferative diseases (e.g., cancer)
Solubility Likely moderate (amide-dominated) Enhanced polarity due to sulfonamide and heterocycles
Research Findings:
  • The patent compound’s sulfonamide and heterocyclic groups (pyridine, pyrimidine) enhance interactions with CTPS1’s active site, achieving sub-micromolar IC50 values in enzymatic assays .
  • In contrast, this compound’s lack of these groups may limit its affinity for complex targets like CTPS1 but could improve passive membrane diffusion due to reduced polarity.
  • Synthetic Accessibility : The simpler structure of this compound allows fewer synthetic steps, reducing cost and complexity compared to the multi-step synthesis required for the patent compound .
2.2 Broader Context: Amide-Based Therapeutics

For this compound, the absence of such electronegative or charged groups may result in lower metabolic clearance compared to sulfonamide-containing analogs .

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